5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-ketoester, followed by cyclization and subsequent functionalization to introduce the benzyl group. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or reduce any double bonds present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Uniqueness
What sets 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the benzyl group at position 5 and the tetrahydro structure of the pyridine ring contribute to its distinct properties compared to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWPXZSRGVTMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651793 |
Source
|
Record name | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682732-81-6 |
Source
|
Record name | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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